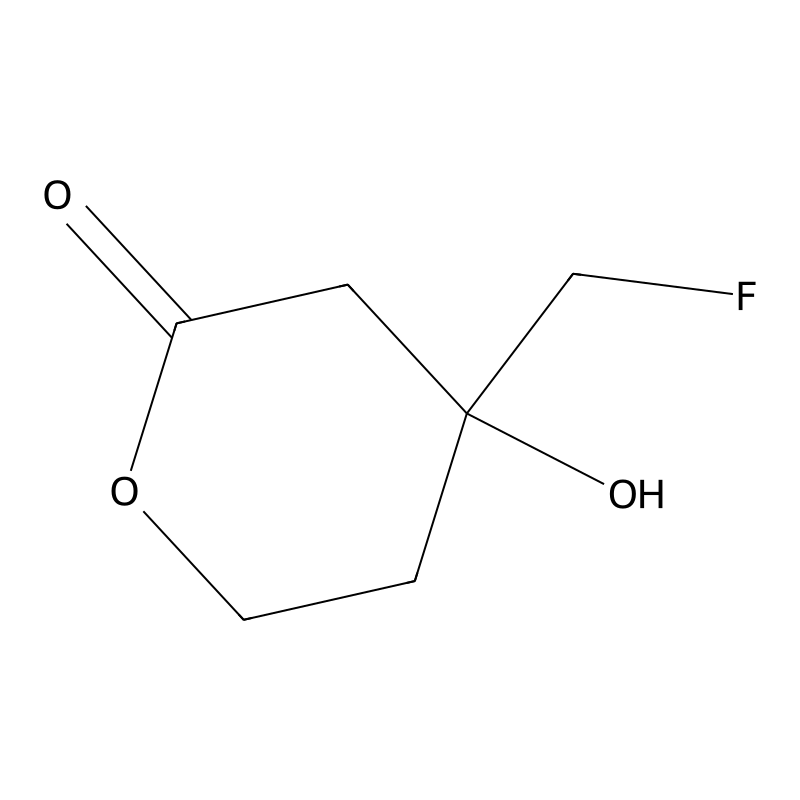

6-Fluoromevalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Signal transduction: Isoprenoid molecules act as messengers within cells, regulating various cellular functions. [Source: National Library of Medicine ""]

- Membrane structure: Isoprenoids contribute to the stability and function of cell membranes. [Source: ScienceDirect ""]

- Hormone synthesis: Cholesterol, a vital hormone, is derived from the mevalonate pathway. [Source: National Institutes of Health ""]

By incorporating a fluorine atom into the structure of mevalonate, 6-FMV becomes a fluorinated analog. This subtle change allows researchers to investigate isoprenoid biosynthesis and its downstream effects in several ways:

Studying Pathway Regulation

6-FMV can be introduced into cells. Since cells can often metabolize it similarly to mevalonate, researchers can track its incorporation into isoprenoid products. This allows them to analyze how the pathway is regulated and identify potential bottlenecks. [Source: Santa Cruz Biotechnology ""]

Observing Isoprenoid Depletion Effects

6-FMV can also compete with mevalonate for enzymes within the pathway. This competition can lead to a depletion of cellular isoprenoids. By studying the consequences of this depletion, researchers can gain insights into the essential functions of isoprenoids in various cellular processes. [Source: National Center for Biotechnology Information ""]

6-Fluoromevalonate is a fluorinated derivative of mevalonate, a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids. Its chemical formula is C₆H₉FO₄P, and it is characterized by the presence of a fluorine atom at the sixth carbon position of the mevalonate structure. This modification enhances its biological activity and allows it to serve as a potent inhibitor in various biochemical pathways, particularly in the mevalonate pathway, which is essential for the synthesis of sterols and non-steroidal isoprenoids.

- Inhibition of Enzymatic Activity: It acts as an inhibitor for enzymes involved in cholesterol biosynthesis, particularly by blocking the incorporation of mevalonic acid into lipid structures. This inhibition can affect cellular proliferation and differentiation processes .

- Phosphorylation: The compound can undergo phosphorylation to form 6-fluoromevalonate diphosphate, which is involved in further metabolic reactions within the mevalonate pathway .

- Decarboxylation: Enzymatic studies indicate that 6-fluoromevalonate can be decarboxylated by specific enzymes, leading to various metabolic outcomes that influence cell growth and function .

6-Fluoromevalonate exhibits notable biological activities:

- Inhibition of Cell Proliferation: It has been shown to negatively regulate cell proliferation by interfering with the mevalonate pathway, thereby impacting cholesterol synthesis and other related processes .

- Immune Response Modulation: Studies indicate that 6-fluoromevalonate influences lymphocyte proliferation, suggesting potential roles in immune modulation .

- Potential Therapeutic

The synthesis of 6-fluoromevalonate typically involves:

- Fluorination of Mevalonate: The primary method includes the selective fluorination of mevalonate using various fluorinating agents under controlled conditions to ensure specificity at the sixth carbon position.

- Phosphorylation Steps: Following fluorination, additional steps may involve phosphorylation to yield 6-fluoromevalonate diphosphate, which can be synthesized through enzymatic or chemical methods .

6-Fluoromevalonate has diverse applications:

- Research Tool: It serves as a valuable tool in biochemical research for studying lipid metabolism and the regulation of cholesterol biosynthesis.

- Pharmaceutical Development: Its inhibitory properties make it a candidate for developing treatments targeting metabolic disorders linked to cholesterol and lipid biosynthesis.

- Biochemical Studies: It is utilized in studies examining cellular responses to lipid alterations and their implications in diseases such as cancer and cardiovascular disorders.

Research on 6-fluoromevalonate has revealed several interaction dynamics:

- Enzyme Inhibition Studies: It has been shown to inhibit key enzymes such as phosphomevalonate decarboxylase, demonstrating its potential role in regulating metabolic pathways .

- Cellular Impact Assessments: Interaction studies highlight its effects on cell signaling pathways that are influenced by lipid metabolism, particularly in lymphocytes and other immune cells .

Several compounds are structurally or functionally similar to 6-fluoromevalonate. Here are notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Mevalonate | No fluorine substitution | Precursor for cholesterol; essential for cellular metabolism. |

| Geranylgeranyl pyrophosphate | Contains longer carbon chain | Involved in protein prenylation; critical for signaling. |

| Lovastatin | Inhibitor of HMG-CoA reductase | Used clinically for lowering cholesterol levels. |

| Isopentenyl pyrophosphate | Basic building block | Precursor for terpenes; essential for various biosynthetic pathways. |

6-Fluoromevalonate's uniqueness lies in its specific fluorination at the sixth carbon position, which enhances its inhibitory effects on enzymes involved in lipid metabolism while maintaining structural similarities with mevalonate derivatives. This modification allows it to serve distinct roles in both research and potential therapeutic applications.

Enzymatic Targets: Mevalonate Diphosphate Decarboxylase Inhibition

The primary enzymatic target of 6-fluoromevalonate is mevalonate diphosphate decarboxylase, the terminal enzyme in the mevalonate pathway responsible for converting mevalonate 5-diphosphate to isopentenyl diphosphate [15] [18]. This enzyme catalyzes the adenosine triphosphate-dependent decarboxylation reaction that produces the universal precursor for all isoprenoid compounds [11] [12].

Studies utilizing tritium-labeled 6-fluoromevalonate have demonstrated that the compound undergoes sequential phosphorylation by mevalonate kinase and phosphomevalonate kinase to form 6-fluoromevalonate 5-diphosphate [7] [15]. The kinetics of these phosphorylation reactions have been characterized, revealing that both kinases effectively recognize 6-fluoromevalonate as a substrate [7] [20].

The inhibitory mechanism involves the formation of 6-fluoromevalonate 5-pyrophosphate, which functions as a potent competitive inhibitor of pyrophosphomevalonate decarboxylase [7] [15]. Research has established that this fluorinated pyrophosphate derivative demonstrates significantly greater inhibitory potency compared to the parent compound 6-fluoromevalonate [7] [20].

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 6-Fluoromevalonate 5-pyrophosphate | Pyrophosphomevalonate decarboxylase | 37 nanomolar | [7] [15] [20] |

| 6-Fluoromevalonate 5-diphosphate | Human mevalonate diphosphate decarboxylase | 62 nanomolar | [23] |

| Diphosphoglycolyl proline | Human mevalonate diphosphate decarboxylase | 2.3 micromolar | [23] |

Mechanism of Isoprenoid Biosynthesis Disruption

The disruption of isoprenoid biosynthesis by 6-fluoromevalonate occurs through a well-characterized mechanism involving competitive inhibition at the mevalonate diphosphate decarboxylase step [7] [15]. The fluorine substitution at the 6-position of mevalonate creates a metabolite that effectively mimics the natural substrate while preventing the normal decarboxylation reaction [7] [20].

Following administration of 6-fluoromevalonate, cellular systems demonstrate accumulation of mevalonate 5-phosphate and mevalonate 5-pyrophosphate in the presence of micromolar concentrations of the inhibitor [7] [15]. This accumulation pattern confirms that the inhibition occurs specifically at the decarboxylase step, allowing upstream metabolites to build up while preventing formation of isopentenyl diphosphate [7] [20].

The mechanism involves the conversion of 6-fluoromevalonate through the normal phosphorylation cascade, ultimately yielding 6-fluoromevalonate 5-pyrophosphate [7] [15]. This metabolite then competes with the natural substrate mevalonate 5-pyrophosphate for binding to the active site of mevalonate diphosphate decarboxylase [7] [20]. The fluorine substitution prevents the normal decarboxylation reaction while maintaining high affinity for the enzyme [15] [18].

Research utilizing multienzyme systems has demonstrated that 6-fluoromevalonate 5-pyrophosphate exhibits superior inhibitory effectiveness compared to the parent compound in blocking cholesterol biosynthesis [7] [15]. This enhanced potency reflects the requirement for metabolic activation to achieve maximal inhibitory activity [7] [20].

Effects on Downstream Metabolite Production

The inhibition of mevalonate diphosphate decarboxylase by 6-fluoromevalonate produces profound effects on the production of downstream isoprenoid metabolites [10] [51]. The blockade at this critical step prevents the formation of isopentenyl diphosphate, effectively eliminating the precursor for all subsequent isoprenoid compounds [1] [38].

Studies examining the effects on protein prenylation have revealed that 6-fluoromevalonate treatment significantly impairs the incorporation of mevalonate into proteins [10] [52]. Research demonstrates that this inhibition affects both farnesylation and geranylgeranylation processes, with inhibition reaching up to 97% in cellular systems [10]. These findings indicate that the compound effectively depletes the isoprenoid pools required for protein prenylation [50] [51].

The disruption extends to other essential isoprenoid-derived molecules, including dolichol and ubiquinone biosynthesis [53] [54]. Research has shown that inhibition of the mevalonate pathway through compounds like 6-fluoromevalonate leads to depletion of these critical cellular components [53] [55]. Dolichol, essential for asparagine-linked protein glycosylation, becomes significantly reduced under conditions of mevalonate pathway inhibition [53] [54].

| Metabolite Category | Effect of 6-Fluoromevalonate | Biological Consequence |

|---|---|---|

| Cholesterol synthesis | Up to 98% inhibition | Reduced sterol production |

| Protein prenylation | Up to 97% inhibition | Impaired protein function |

| Dolichol synthesis | Significant reduction | Defective glycosylation |

| Ubiquinone production | Decreased levels | Altered electron transport |

The effects on cholesterol biosynthesis represent one of the most extensively studied consequences of 6-fluoromevalonate treatment [7] [37]. Research has demonstrated that the compound effectively blocks cholesterol synthesis while allowing other metabolic pathways to continue normally [7] [38]. This selectivity makes 6-fluoromevalonate a valuable tool for investigating the specific role of the mevalonate pathway in cellular metabolism [1] [3].

Competitive Inhibition Kinetics and Binding Affinity Studies

The competitive inhibition kinetics of 6-fluoromevalonate and its metabolites have been extensively characterized through detailed enzyme kinetic studies [7] [23]. These investigations have revealed that 6-fluoromevalonate 5-pyrophosphate functions as a classical competitive inhibitor with respect to the natural substrate mevalonate 5-pyrophosphate [7] [15].

Kinetic analysis has established that 6-fluoromevalonate 5-pyrophosphate exhibits a dissociation constant of 37 nanomolar when competing with mevalonate diphosphate for binding to pyrophosphomevalonate decarboxylase [7] [15] [20]. This remarkably low Ki value indicates extremely high binding affinity, approaching the affinity of the natural substrate [7] [23].

Comparative studies using human mevalonate diphosphate decarboxylase have provided additional kinetic parameters for fluorinated substrate analogs [23]. Research has shown that 6-fluoromevalonate 5-diphosphate demonstrates competitive inhibition with a Ki value of 62 nanomolar, while maintaining the characteristic competitive inhibition pattern [23].

The binding affinity studies have revealed important structure-activity relationships for fluorinated mevalonate analogs [23] [25]. Investigations comparing different fluorinated derivatives have demonstrated that the position and nature of fluorine substitution significantly influence binding affinity and inhibitory potency [25]. These studies have established that 6-fluoromevalonate represents an optimal balance between substrate recognition and inhibitory effectiveness [23] [25].

Mutational analysis of key active site residues has provided insights into the molecular basis of inhibitor binding [23]. Research examining the N17A mutant of human mevalonate diphosphate decarboxylase has shown that this mutation results in a 42-fold increase in the Ki value for 6-fluoromevalonate diphosphate, indicating the importance of specific amino acid residues in inhibitor recognition [23].

| Enzyme Form | Ki for 6-Fluoromevalonate 5-diphosphate | Fold Increase |

|---|---|---|

| Wild-type | 62 nanomolar | 1.0 |

| N17A mutant | 2.6 micromolar | 42 |

| R161Q mutant | Significantly reduced binding | >1000 |

The competitive nature of the inhibition has been confirmed through detailed kinetic analysis showing that increasing substrate concentrations can overcome the inhibitory effects [7] [15]. This behavior is characteristic of competitive inhibition and confirms that 6-fluoromevalonate derivatives compete directly with the natural substrate for the same binding site [7] [23].

The development of synthetic methodologies for 6-Fluoromevalonate has significantly advanced through innovative approaches utilizing β-alkoxyvinyl polyfluoromethyl ketones as key intermediates [1] [2] [3]. These versatile synthons have emerged as practical starting materials due to their unique reactivity profile and accessibility through established fluoroorganic chemistry protocols.

β-Ethoxyvinyl trifluoromethyl ketones serve as foundational building blocks in these synthetic routes, offering multiple reactive sites for selective transformations [1] [4]. The synthetic strategy typically involves nucleophilic addition reactions at the β-position of the α,β-unsaturated ketone system, followed by subsequent functional group manipulations to install the required hydroxyl and carboxylic acid functionalities characteristic of the mevalonate skeleton [1].

The reaction of β-alkoxyvinyl polyfluoromethyl ketones with ethyl isocyanoacetate represents a particularly notable transformation, proceeding through regioselective addition predominantly at the β-position for α-nonsubstituted and α-methyl substituted ketones [1]. This reaction demonstrates remarkable solvent-dependent behavior, with major products existing in different tautomeric forms depending on the polarity of the reaction medium. In polar dimethyl sulfoxide, open-chain enol tautomers predominate, while less polar chloroform favors cyclic γ-hemiaminal structures [1].

The synthesis of 6,6,6-trifluoro- and 6,6-difluoromevalonate analogues has been achieved through similar methodologies, starting from corresponding β-alkoxyvinyl polyfluoromethyl ketones [5] [3]. These approaches involve initial formation of the carbon skeleton through aldol-type condensations, followed by reductive cyclization steps to establish the lactone ring characteristic of mevalonolactone derivatives [5].

A particularly elegant synthetic route involves the use of allylmagnesium bromide addition to ethyl fluoroacetate, followed by ozonolysis and oxidative cleavage to provide the required dicarboxylic acid precursors [6]. This methodology demonstrates excellent regioselectivity and provides access to both racemic and optically active fluoromevalonate derivatives through subsequent resolution or asymmetric synthesis protocols [2] [7].

The synthesis typically proceeds through several key transformations: initial C-C bond formation via nucleophilic addition, selective reduction of carbonyl functionalities, cyclization to form the characteristic six-membered lactone ring, and final hydrolysis to yield the free acid form [6] [3]. The fluorine substitution pattern significantly influences the reaction pathways and requires careful optimization of reaction conditions to achieve high yields and selectivity.

Phosphorylation Pathways to Active Diphosphate Derivatives

The conversion of 6-Fluoromevalonate to its biologically active phosphorylated derivatives represents a critical aspect of its synthetic chemistry and biological activity [8] [9] [10]. The phosphorylation cascade follows the natural mevalonate pathway, involving sequential phosphorylation reactions catalyzed by specific kinases to yield the ultimate diphosphate forms that interact with target enzymes.

The first phosphorylation step converts 6-Fluoromevalonate to 6-Fluoromevalonate 5-phosphate via mevalonate kinase activity [10] [11]. This reaction proceeds through an ordered sequential mechanism, with 6-Fluoromevalonate binding first to the enzyme-ATP complex, followed by phosphoryl transfer from the γ-phosphate of adenosine triphosphate to the 5-hydroxyl group of the substrate [11] [12]. The reaction requires magnesium ions for optimal activity and demonstrates kinetic parameters comparable to those observed with the natural mevalonate substrate [10].

The second phosphorylation step, catalyzed by phosphomevalonate kinase, converts 6-Fluoromevalonate 5-phosphate to 6-Fluoromevalonate 5-diphosphate [8] [10] [13]. This transformation represents the formation of the most potent inhibitory species, with 6-Fluoromevalonate 5-diphosphate exhibiting a remarkably low inhibition constant of 37 nanomolar against mevalonate diphosphate decarboxylase [14] [9] [15]. The reaction mechanism involves a dissociative phosphorylation pathway, with key active site residues facilitating the phosphoryl transfer process [13] [16].

Enzymatic synthesis protocols have been developed for the preparation of 6-Fluoromevalonate diphosphate using coupled enzyme systems [10]. These protocols typically employ mevalonate kinase and phosphomevalonate kinase in sequential reactions, with regeneration systems for adenosine triphosphate to drive the reactions to completion. The enzymatic approach offers advantages in terms of stereoselectivity and reaction specificity, producing only the biologically relevant (R)-enantiomer of the phosphorylated products [10].

The phosphorylation reactions demonstrate interesting substrate specificity patterns, with differential sensitivity observed between the monophosphate and diphosphate forms [8]. While 6-Fluoromevalonate 5-phosphate shows moderate inhibitory activity, the diphosphate derivative exhibits dramatically enhanced potency, reflecting the tight binding interactions with the target decarboxylase enzyme [8] [9]. This structure-activity relationship underscores the importance of the diphosphate moiety for optimal enzyme binding and inhibition.

Chemical synthesis approaches for phosphorylated derivatives have also been explored, involving phosphorylation of protected 6-Fluoromevalonate intermediates followed by deprotection strategies [10]. However, enzymatic methods generally provide superior selectivity and yield for these transformations, particularly given the sensitivity of the phosphate ester bonds to hydrolytic conditions [10].

Prodrug Design Strategies for Enhanced Bioavailability

The development of prodrug formulations for 6-Fluoromevalonate and related fluorinated mevalonates has emerged as a critical strategy to overcome the inherent limitations of highly polar, charged phosphate derivatives in cellular uptake and bioavailability [6] [17] [18]. The strategic masking of polar functionalities through reversible chemical modifications enables improved membrane permeability while maintaining the ability to release active compounds intracellularly.

Cyclic carbonate prodrug approaches have demonstrated particular promise for 6-Fluoromevalonate derivatives [6]. These prodrugs are designed to undergo enzymatic hydrolysis by intracellular esterases, releasing the active parent compound in a controlled manner. The synthesis involves protection of the carboxylic acid functionality as benzyl esters, followed by formation of cyclic carbonates at the hydroxyl positions [6]. Subsequent hydrogenolytic removal of the benzyl protecting groups and coupling with various phenolic or amine moieties provides a diverse library of prodrug candidates with varying stability profiles [6].

The stability characteristics of different prodrug moieties have been systematically evaluated in human plasma to determine optimal release kinetics [18]. Ester-based prodrugs generally exhibit rapid hydrolysis, with half-lives ranging from minutes to hours depending on the ester structure. Amide derivatives demonstrate enhanced stability, with benzyl amides showing particularly favorable profiles for sustained release applications [18]. Carbonate and acetal linkages provide intermediate stability characteristics, offering opportunities for fine-tuning release rates [18].

Bis(pivaloyloxymethyl) prodrug strategies have been extensively investigated for phosphorylated nucleotide analogues and have been adapted for fluoromevalonate applications [19]. These lipophilic masking groups undergo sequential enzymatic cleavage, first by esterases to remove the pivaloyl groups, followed by spontaneous elimination to release the active phosphate [19]. The approach has shown particular utility for masking highly charged diphosphate moieties, significantly improving cellular penetration [19].

Phosphoramidate prodrug methodologies, originally developed for nucleoside phosphates, have been explored for fluoromevalonate derivatives [20] [19]. These prodrugs incorporate amino acid ester moieties linked to the phosphorus center via phosphorus-nitrogen bonds. The approach offers advantages in terms of chemical stability during formulation and storage, while maintaining efficient intracellular activation through specific enzymatic pathways [20].

The design of tissue-specific prodrugs has been investigated through incorporation of enzyme-labile linkages that are preferentially cleaved in target tissues [17] [21]. This approach aims to minimize systemic exposure while maximizing local drug concentration. Examples include peptide-based prodrugs that are activated by tissue-specific proteases and pH-sensitive linkages that respond to the acidic microenvironment of certain pathological conditions [21].

Recent advances in prodrug design have incorporated principles of targeted delivery, utilizing conjugates with cell-penetrating peptides and receptor-targeting moieties [22]. These sophisticated prodrug systems aim to achieve selective delivery to specific cell types or tissues, potentially reducing off-target effects while enhancing therapeutic efficacy [22].

Fluorination Effects on Metabolic Stability

The incorporation of fluorine into the mevalonate structure profoundly influences metabolic stability through multiple complementary mechanisms that collectively enhance the compound's resistance to enzymatic degradation [23] [24] [25]. The unique properties of the carbon-fluorine bond, including its exceptional strength and distinct electronic characteristics, contribute to significantly altered pharmacokinetic profiles compared to the parent mevalonate structure.

The carbon-fluorine bond exhibits the highest bond dissociation energy among carbon-halogen bonds, measuring 105.4 kilocalories per mole [24] [26]. This exceptional bond strength renders the fluorinated position highly resistant to metabolic cleavage by cytochrome P450 enzymes and other oxidative metabolism pathways [23] [27]. The electronegativity of fluorine creates a highly polarized carbon-fluorine bond that fundamentally alters the electronic environment of adjacent functional groups, affecting their susceptibility to enzymatic attack [24] [28].

Fluorine substitution at the 6-position of mevalonate effectively blocks metabolic transformations that would typically occur at this site in the natural substrate [23] [29]. The steric and electronic effects of fluorine substitution create an environment that is incompatible with the active site requirements of many metabolic enzymes, leading to dramatically reduced rates of biotransformation [23] [30]. This metabolic blockade results in extended plasma half-lives and enhanced tissue exposure compared to non-fluorinated analogues [25].

The influence of fluorine on neighboring functional groups extends beyond direct protection of the substituted carbon [24] [26]. The electron-withdrawing nature of fluorine modifies the acid dissociation constants of nearby hydroxyl and carboxyl groups, potentially affecting their recognition by metabolic enzymes [27]. Additionally, fluorine substitution can induce conformational changes in the molecular structure through gauche effects and other stereoelectronic influences, further contributing to altered enzyme recognition [24].

Studies with fluorinated drug molecules have demonstrated that strategic fluorine placement can selectively block specific metabolic pathways while preserving others [23] [26]. In the case of 6-Fluoromevalonate, the fluorine substitution specifically protects against decarboxylation and associated metabolic transformations without significantly affecting the compound's ability to undergo phosphorylation by mevalonate pathway kinases [9] [15]. This selective protection results in enhanced accumulation of the active phosphorylated forms.

The metabolic stability conferred by fluorination extends to the phosphorylated derivatives of 6-Fluoromevalonate [14] [9]. The 6-Fluoromevalonate 5-diphosphate exhibits remarkable stability against enzymatic hydrolysis, maintaining its inhibitory potency over extended periods in biological systems [9]. This stability is crucial for sustained enzyme inhibition and prolonged biological effects.

However, fluorinated compounds are not universally resistant to metabolism, and under certain conditions, defluorination can occur through specialized enzymatic pathways or chemical mechanisms [24] [26]. The potential for fluoride release from fluorinated drugs has raised important considerations regarding toxicity and safety assessment [24]. Monitoring of fluoride exposure levels becomes critical when developing fluorinated therapeutic agents, as excessive fluoride accumulation can lead to skeletal fluorosis and other adverse effects [24].

The design of fluorinated mevalonate analogues must balance metabolic stability enhancement with maintenance of biological activity and acceptable safety profiles [23] [31]. Multiple fluorine substitutions, as seen in 6,6,6-trifluoromevalonate derivatives, can provide even greater metabolic stability but may also introduce additional complexity in terms of synthesis and potential toxicity considerations [18] [3].

The application of fluorination principles to prodrug design offers additional opportunities for optimizing metabolic stability [32] [33]. Fluorinated prodrug moieties can be designed to resist premature metabolism while maintaining the ability to release active compounds through intended activation mechanisms [32]. This approach combines the metabolic stability benefits of fluorination with the bioavailability advantages of prodrug formulation.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

4-(Fluoromethyl)-4-hydroxyoxan-2-one